molecular formula C14H14O4 B14513375 Ethyl 5-(4-methoxyphenyl)furan-3-carboxylate CAS No. 62596-44-5

Ethyl 5-(4-methoxyphenyl)furan-3-carboxylate

Cat. No.: B14513375
CAS No.: 62596-44-5
M. Wt: 246.26 g/mol
InChI Key: SUAGJOGWTWCMML-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxyphenyl)furan-3-carboxylate is a heterocyclic compound that belongs to the furan family It is characterized by a furan ring substituted with an ethyl ester group at the 3-position and a 4-methoxyphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-methoxyphenyl)furan-3-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst to facilitate the formation of the furan ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as graphene oxide can be employed to improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methoxyphenyl)furan-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions include furanones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-(4-methoxyphenyl)furan-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(4-methoxyphenyl)furan-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of certain kinases or modulate the activity of transcription factors involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Ethyl 5-(4-methoxyphenyl)furan-3-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

62596-44-5

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 5-(4-methoxyphenyl)furan-3-carboxylate

InChI

InChI=1S/C14H14O4/c1-3-17-14(15)11-8-13(18-9-11)10-4-6-12(16-2)7-5-10/h4-9H,3H2,1-2H3

InChI Key

SUAGJOGWTWCMML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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